molecular formula C10H8ClNO2S B122802 7-Methylquinoline-8-sulfonyl chloride CAS No. 17999-75-6

7-Methylquinoline-8-sulfonyl chloride

Cat. No. B122802
CAS RN: 17999-75-6
M. Wt: 241.69 g/mol
InChI Key: IBKAMDKVGHVQEV-UHFFFAOYSA-N
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Description

7-Methylquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S . It has a molecular weight of 241.7 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 7-Methylquinoline-8-sulfonyl chloride consists of a quinoline ring with a sulfonyl chloride group attached at the 8th position and a methyl group attached at the 7th position .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Copper(I)-Catalyzed Sulfonylation : A study by Qiao et al. (2015) describes a copper(I)-mediated sulfonylation process for 8-aminoquinoline amides with sulfonyl chlorides. This protocol features excellent substrate tolerance and proceeds in the air, suggesting applications in synthesizing sulfonylated compounds (Qiao et al., 2015).

  • C-H Sulfonylation via Copper Catalysis : Liang et al. (2015) report on a copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides. This reaction tolerates a broad spectrum of functional groups and occurs exclusively at the C5-H position of quinoline rings (Liang et al., 2015).

  • Metal-Free Oxidative C-H Sulfonylation : Wang et al. (2017) developed a site-selective oxidative C-H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides. This approach is facilitated by a hypervalent iodine reagent, providing a novel methodology for synthesizing sulfone compounds (Wang et al., 2017).

Material Science and Photoluminescence

  • Photoluminescence Studies in Mesoporous Silica : Badiei et al. (2011) attached 8-hydroxyquinoline to mesoporous silica and studied the environmental effects on the emission spectra of grafted 8-hydroxyquinoline and its complexes. This research provides insights into the applications of 7-methylquinoline-8-sulfonyl chloride in material science and photoluminescence studies (Badiei et al., 2011).

Crystallography and Structural Analysis

  • X-Ray Analysis of Tricyclic Skeletons : Fischli et al. (1974) conducted a study on the 1,6-addition of sulfonyl chloride isocyanate to certain compounds, producing new tricyclic skeletons. The structures of these aza-tricyclic species were elucidated by X-ray analysis, demonstrating the application of 7-methylquinoline-8-sulfonyl chloride in crystallography (Fischli et al., 1974).

Coordination Chemistry

  • Synthesis of Organorhodium(III) Complexes : Nonoyama (1974) synthesized complexes of 8-methylquinoline with rhodium(III) chloride hydrate, suggesting the potential use of 7-methylquinoline-8-sulfonyl chloride in the synthesis of metal-organic complexes (Nonoyama, 1974).

  • Coordination Compounds with Zinc : Macías et al. (2003) explored the synthesis of coordination compounds with zinc using sulfonamides derived from 8-aminoquinoline, demonstrating the application of 7-methylquinoline-8-sulfonyl chloride in the field of coordination chemistry (Macías et al., 2003).

Safety And Hazards

7-Methylquinoline-8-sulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

7-methylquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKAMDKVGHVQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287324
Record name 7-Methyl-8-quinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylquinoline-8-sulfonyl chloride

CAS RN

17999-75-6
Record name 7-Methyl-8-quinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17999-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-8-quinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylquinoline-8-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Heinrich, A Sala-Hojman, R Ferretti… - Journal of Medicinal …, 2021 - ACS Publications
Due to increased lactate production during glucose metabolism, tumor cells heavily rely on efficient lactate transport to avoid intracellular lactate accumulation and acidification. …
Number of citations: 14 pubs.acs.org

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